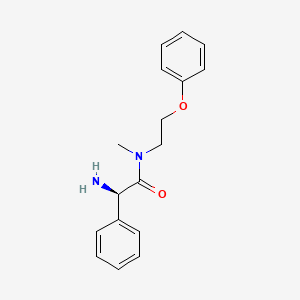
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzimidazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile in lab experiments include its potential anticancer properties, antioxidant properties, and anti-inflammatory properties. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile. One direction is to further investigate its potential applications in cancer research and to determine the specific mechanisms by which it inhibits cancer cell growth. Another direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Métodos De Síntesis
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has been reported using various methods. One of the most common methods involves the reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde with 1-methyl-1H-indole-3-carbaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acrylonitrile to obtain the final compound. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has shown potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the development of new drugs.
Propiedades
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(1-methylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-13-8-18-19(9-14(13)2)24-21(23-18)15(11-22)10-16-12-25(3)20-7-5-4-6-17(16)20/h4-10,12H,1-3H3,(H,23,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVAJZQRYTUBA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CN(C4=CC=CC=C43)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-4-(pyrrolidin-1-ylmethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5486371.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B5486380.png)

![methyl ({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5486394.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5486400.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5486405.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5486420.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486427.png)
![4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5486452.png)

![N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5486458.png)
![1-{3-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5486473.png)